Potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate, also known as potassium clavulanate, is a potassium salt of clavulanic acid. This compound is a β-lactamase inhibitor, which means it can inhibit the action of β-lactamase enzymes produced by bacteria. These enzymes typically confer resistance to β-lactam antibiotics like penicillins and cephalosporins. By inhibiting β-lactamase, potassium clavulanate enhances the efficacy of β-lactam antibiotics against resistant bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium clavulanate is synthesized through the fermentation of the bacterium Streptomyces clavuligerus. The fermentation broth is then subjected to a series of purification steps to isolate clavulanic acid. This acid is subsequently converted to its potassium salt form through neutralization with potassium hydroxide .
Industrial Production Methods
Industrial production of potassium clavulanate involves large-scale fermentation processes. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of clavulanic acid. After fermentation, the broth undergoes filtration, extraction, and crystallization to obtain pure potassium clavulanate .
Chemical Reactions Analysis
Types of Reactions
Potassium clavulanate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in aqueous solutions, leading to the breakdown of the β-lactam ring.
Nucleophilic Substitution: It can react with nucleophiles, such as amines, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions at varying pH levels.
Nucleophilic Substitution: Common reagents include amines and other nucleophiles, often under mild conditions.
Major Products
Hydrolysis: Leads to the formation of inactive degradation products.
Nucleophilic Substitution: Results in the formation of substituted clavulanate derivatives.
Scientific Research Applications
Potassium clavulanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent to study β-lactamase inhibition and to develop new β-lactam antibiotics.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: Combined with β-lactam antibiotics to treat bacterial infections resistant to standard antibiotics.
Industry: Utilized in the pharmaceutical industry for the production of combination antibiotic therapies.
Mechanism of Action
Potassium clavulanate exerts its effects by binding to the active site of β-lactamase enzymes, forming an irreversible complex. This inhibits the enzyme’s activity, preventing the hydrolysis of β-lactam antibiotics. The molecular targets include various β-lactamase enzymes produced by both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Similar Compounds
Sulbactam: Another β-lactamase inhibitor, often combined with ampicillin.
Tazobactam: Used in combination with piperacillin to inhibit β-lactamase enzymes.
Uniqueness
Potassium clavulanate is unique due to its broad-spectrum inhibitory effect on β-lactamase enzymes. It is effective against a wide range of β-lactamase-producing bacteria, making it a valuable component in combination antibiotic therapies .
Properties
IUPAC Name |
potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5.K/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVRVIZBZKUTMK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8KNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.